N,2,4-trimethylbenzenesulfonamide
CAS No.:
Cat. No.: VC13344285
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13NO2S |
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Molecular Weight | 199.27 g/mol |
IUPAC Name | N,2,4-trimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)13(11,12)10-3/h4-6,10H,1-3H3 |
Standard InChI Key | XVFBUVJBVZIUQQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NC)C |
Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NC)C |
Introduction
Chemical Structure and Physicochemical Properties
N,2,4-Trimethylbenzenesulfonamide belongs to the benzenesulfonamide class, featuring a sulfonamide group (-SO₂NH-) attached to a tri-substituted benzene ring. The methyl groups at the 2- and 4-positions of the aromatic ring and the N-methyl substituent contribute to its steric and electronic properties. Key physicochemical parameters include:
Property | Value | Source |
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Molecular Weight | 199.27 g/mol | |
Boiling Point | Not reported | - |
Density | 1.192 ± 0.06 g/cm³ (predicted) | |
pKa | 9.07 ± 0.10 (predicted) | |
Crystal System | Monoclinic (C2/c) |
The pKa value of ~9.07 indicates weak basicity, consistent with the deprotonation of the sulfonamide nitrogen . The predicted density aligns with trends observed in alkyl-substituted sulfonamides, where increased alkylation reduces molecular packing efficiency .
Synthesis and Reaction Mechanisms
Copper-Catalyzed Sulfonamide Formation
A robust synthesis route involves the reaction of sodium p-toluenesulfinate with N-methylbenzylamine in the presence of CuBr₂ as a catalyst . This method, conducted in dimethyl sulfoxide (DMSO) at 100°C under nitrogen, achieves moderate to high yields (24–72%) . The mechanism likely proceeds via a radical pathway, as evidenced by the inhibition of product formation in the presence of radical scavengers like TEMPO .
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Combine sodium p-toluenesulfinate (0.5 mmol), CuBr₂ (0.1 mmol), and amine (0.6 mmol) in DMSO.
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Stir at 100°C for 24 hours under nitrogen.
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Extract with diethyl ether, dry over MgSO₄, and purify via column chromatography.
Alternative Recrystallization Method
For high-purity crystals suitable for X-ray diffraction, 4-methylbenzenesulfonyl chloride is reacted with dimethylamine in tetrahydrofuran (THF), followed by recrystallization in ethanol . This yields colorless crystals with a melting point of 132–134°C .
Crystal Structure and Hirshfeld Surface Analysis
Single-crystal X-ray diffraction reveals that N,2,4-trimethylbenzenesulfonamide crystallizes in the monoclinic space group C2/c with one molecule per asymmetric unit . Key structural features include:
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Bond Lengths: S–O (1.432–1.443 Å), S–N (1.633 Å)
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Torsion Angles: C–S–N–C = -72.3°
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Hydrogen Bonding: Weak C–H···O interactions (2.697 Å) stabilize the lattice .
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H···H Contacts: 67.2% of surface interactions (van der Waals dominance).
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C···H/H···C: 19.8% (indicative of aromatic stacking).
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N···H: 5.1% (weak hydrogen bonding).
These interactions underscore the role of non-covalent forces in dictating molecular packing, critical for solid-state stability and solubility behavior.
Applications and Biological Relevance
While direct studies on N,2,4-trimethylbenzenesulfonamide are sparse, sulfonamides broadly exhibit:
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Antimicrobial Activity: Inhibition of dihydropteroate synthase in bacteria .
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Enzyme Inhibition: Carbonic anhydrase and protease targeting .
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Material Science: Use in polymer stabilization and corrosion inhibition .
Analogous compounds, such as N,N,4-trimethylbenzenesulfonamide (CAS 599-69-9), demonstrate hypoglycemic and diuretic effects, suggesting potential therapeutic avenues for exploration .
Future Directions
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Pharmacological Profiling: Screen for antimicrobial and enzyme inhibitory activity.
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Structure-Activity Relationships: Modify substituents to enhance bioavailability.
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Advanced Crystallography: Investigate high-pressure/temperature polymorphs.
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